molecular formula C24H28N2OS2 B4959501 N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide

N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide

Cat. No.: B4959501
M. Wt: 424.6 g/mol
InChI Key: ZSXTYWUYWGGILT-UHFFFAOYSA-N
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Description

N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide is a complex organic compound featuring a unique structure that includes a dithiepan ring, an isoquinoline moiety, and a cyclopropane carboxamide group

Properties

IUPAC Name

N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS2/c27-23(24(9-10-24)20-4-2-1-3-5-20)25-21-7-6-18-8-11-26(15-19(18)14-21)22-16-28-12-13-29-17-22/h1-7,14,22H,8-13,15-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXTYWUYWGGILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CC3)C4=CC=CC=C4)C5CSCCSC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the dithiepan ring. This can be achieved through a base-catalyzed thiol-yne “click” polyaddition reaction, where dithiols react with activated alkynes . The isoquinoline moiety is then introduced through a series of condensation reactions, followed by the attachment of the cyclopropane carboxamide group under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dithiepan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiepan ring can yield sulfoxides or sulfones, while reduction of the isoquinoline moiety can produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dithiepan derivatives, isoquinoline-based molecules, and cyclopropane carboxamides. Examples include:

Uniqueness

N-[2-(1,4-dithiepan-6-yl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties.

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